molecular formula C23H24N4O3 B3310965 N-(4-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946233-41-6

N-(4-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3310965
CAS No.: 946233-41-6
M. Wt: 404.5 g/mol
InChI Key: MALHJUHLKWMSIL-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic indole-oxadiazole hybrid compound characterized by a 1,3,4-oxadiazole ring substituted with a 2-methylpropyl (isobutyl) group at position 5 and an indole moiety at position 2. The indole core is linked to an acetamide group bearing a 4-methoxyphenyl substituent. This structural architecture is associated with diverse pharmacological potentials, including enzyme inhibition and antimicrobial activity, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-15(2)12-22-25-26-23(30-22)20-13-16-6-4-5-7-19(16)27(20)14-21(28)24-17-8-10-18(29-3)11-9-17/h4-11,13,15H,12,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALHJUHLKWMSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with the methoxyphenyl acetamide under suitable conditions, such as using a coupling reagent like EDC·HCl (N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Phenyl Substituents

  • Target Compound : The 4-methoxyphenyl group provides electron-donating properties, which may enhance solubility and receptor interactions compared to electron-withdrawing groups.
  • Reported melting point: 192–194°C .
  • N-(4-Nitrophenyl) Analog (10l) : The nitro group strongly withdraws electrons, likely reducing bioavailability. Melting point: 190–191°C .
  • N-(Pyridin-2-yl) Analog (10m) : The pyridine ring introduces basicity, which may alter pharmacokinetics. Melting point: 153–154°C .

Indole Modifications

  • Target Compound : Unsubstituted indole at position 1, favoring planar interactions with enzymes.
  • 5-Fluoroindole Derivatives () : Fluorination at position 5 enhances antioxidant and antimicrobial activities, with compound 6a showing the highest DPPH radical scavenging (IC₅₀: 28 µM) .

Oxadiazole Modifications

  • Target Compound : 5-(2-Methylpropyl)-1,3,4-oxadiazole balances lipophilicity and steric bulk.
  • 5-(Diphenylmethyl)-Oxadiazole (Compound 4, ) : Bulky diphenylmethyl group may hinder membrane permeability but improve enzyme inhibition via hydrophobic interactions .
  • 5-(1H-Indol-3-ylmethyl)-Oxadiazole (Compounds 8t-w, ) : Indole-methyl substitution enhances LOX inhibition (e.g., 8t: IC₅₀ = 12.3 µM) due to π-π stacking with active sites .

Acetamide Linker and Bioactivity

  • Target Compound : The acetamide linker connects the indole-oxadiazole core to the 4-methoxyphenyl group, facilitating hydrogen bonding.
  • Benzofuran-Oxadiazole Analogs (2a-b, ) : Replacement of indole with benzofuran retains antimicrobial activity (e.g., 2b: MIC = 8 µg/mL against S. aureus) but reduces enzyme inhibition .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Oxadiazole/Indole/Phenyl) Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity
Target Compound 5-(2-Methylpropyl)/Indole/4-MeOPh 434.5 (calculated) Not reported Inferred enzyme inhibition
10j () 5-Cl/Indole/3-Cl-4-F-Ph 487.3 192–194 Anticancer (Bcl-2/Mcl-1)
8t () 5-Indolylmethyl/Indole/5-Cl-2-Me-Ph 428.5 Not reported LOX IC₅₀: 12.3 µM
2b () 5-Benzofuran/NA/4-MeOPh 379.4 Not reported MIC: 8 µg/mL (S. aureus)

Table 2: Bioactivity Trends

Substituent Type Observed Impact on Activity Example Compounds
Electron-donating (e.g., MeO) Improved solubility and receptor binding Target Compound, 2b
Electron-withdrawing (e.g., NO₂) Reduced bioavailability but enhanced electrophilic interactions 10l ()
Bulky groups (e.g., diphenylmethyl) Mixed effects: improved enzyme inhibition but reduced permeability Compound 4 ()

Research Findings and SAR Insights

  • Anticancer Potential: Chloro/fluoro-substituted analogs (e.g., 10j) show promise as Bcl-2/Mcl-1 inhibitors due to enhanced DNA interaction, but the target compound’s methoxy group may favor alternative mechanisms .
  • Enzyme Inhibition : Indole-methyl-oxadiazole derivatives (8t-w) exhibit superior LOX and α-glucosidase inhibition compared to benzofuran analogs, highlighting the indole core’s importance .
  • Antimicrobial Activity : The 4-methoxyphenyl group in 2b and the target compound correlates with broad-spectrum antimicrobial effects, though steric modifications (e.g., trifluoromethoxy in ) may further optimize potency .

Biological Activity

N-(4-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{N 4 methoxyphenyl 2 2 5 2 methylpropyl 1 3 4 oxadiazol 2 yl 1H indol 1 yl}acetamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the oxadiazole and indole moieties play crucial roles in modulating enzyme activities and receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory pathways or cancer progression.
  • Receptor Binding : It potentially interacts with receptors involved in neurotransmission or metabolic regulation.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing 1,3,4-oxadiazole have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.

Anticancer Properties

Studies have highlighted the anticancer potential of indole derivatives. Compounds featuring indole rings have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cells remain an area for future research.

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

StudyFindings
Study A Identified that oxadiazole derivatives exhibit significant urease inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .
Study B Investigated the binding affinity of similar compounds to bovine serum albumin (BSA), indicating potential for drug formulation .
Study C Reported moderate antibacterial activity against multiple strains; further studies needed for specific efficacy of the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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